molecular formula C9H7N B145761 Isoquinoline CAS No. 119-65-3

Isoquinoline

Cat. No. B145761
CAS RN: 119-65-3
M. Wt: 129.16 g/mol
InChI Key: AWJUIBRHMBBTKR-UHFFFAOYSA-N
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Description

Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline and is a part of many natural plant alkaloids . Isoquinoline is also the name of a family of many thousands of natural plant alkaloids . It comprises a benzene ring fused to a pyridine ring .


Synthesis Analysis

Isoquinoline can be synthesized through several methods. The most common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

Isoquinoline has a molecular formula of C9H7N and a molecular weight of approximately 129.16 g/mol . It comprises a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Isoquinoline undergoes various chemical reactions. For instance, it can undergo a palladium-catalyzed coupling with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization to provide isoquinolines . It can also undergo a copper (I)-catalyzed tandem reaction with 2-bromoaryl ketones, terminal alkynes, and CH3CN .


Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base, with a base strength comparable to that of pyridine and quinoline .

Scientific Research Applications

Isoquinoline: A Comprehensive Analysis of Scientific Research Applications

Neuroprotective Effects: Isoquinoline alkaloids have been shown to exert neuroprotective effects through various mechanisms such as inhibiting nerve injury inflammation, anti-oxidative damage, regulating autophagy, inhibiting intracellular calcium overload, and improving mitochondrial dysfunction. They also promote vascular endothelial cell proliferation, and neuronal repair and regeneration .

Pharmaceutical Applications: Isoquinoline compounds are used in pharmaceuticals as anesthetics, antihypertensive drugs, antiviral agents, and vasodilators. The search for new compounds and synthesis of tetrahydroisoquinoline alkaloid derivatives is an ongoing research area .

Clinical Drug Development: At least 38 isoquinoline-based therapeutic drugs are currently in clinical application or clinical trials. These drugs’ chemical structures and pharmacokinetics have been described in detail, highlighting the importance of isoquinoline as a core structure in drug development .

Antiviral Research: Isoquinoline and related alkaloids have shown efficacy in various scientific reports including in silico, in vitro, and in vivo evaluations. This has led to numerous human clinical trials to assess their safety, pharmacokinetics, and pharmacodynamic effectiveness in a variety of viral pathologies .

Synthesis Research: Research into the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is gaining attention due to their promising potential as drug candidates and their application in the dyes industry .

Safety And Hazards

Isoquinoline can be hazardous if ingested or inhaled in large quantities and can cause skin and eye irritation . It is also toxic to aquatic life and can have long-lasting effects on aquatic ecosystems .

Future Directions

Isoquinoline alkaloids have a wide range of pharmacological effects and significant activity . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .

properties

IUPAC Name

isoquinoline
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InChI

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

AWJUIBRHMBBTKR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21364-46-5 (hydrochloride)
Record name Isoquinoline
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DSSTOX Substance ID

DTXSID2047644
Record name Isoquinoline
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Molecular Weight

129.16 g/mol
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Physical Description

Liquid, Liquid or hygroscopic solid with a pungent odor like anise oil mixed with benzaldehyde; mp = 26.48 deg C; [Merck Index] Light brown; mp = 24-28 deg C; [Acros Organics MSDS], Solid, Colourless liquid, hygroscopic platelets when solid; Heavy-sweet balsamic, herbaceous aroma
Record name Isoquinoline
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Boiling Point

242.00 to 243.00 °C. @ 760.00 mm Hg
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Solubility

4.52 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol)
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Density

1.097-1.103
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Product Name

Isoquinoline

CAS RN

119-65-3
Record name Isoquinoline
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Melting Point

25.5 - 26 °C
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Synthesis routes and methods I

Procedure details

15 ml of the remaining reaction solution were diluted with 5% sodium chloride solution to make 30 ml (corresponds to 0.5% solution calculated as cephalosporin C). After adding 0.22 ml of quinoline to the solution, the mixture was adjusted to pH 3.0 and stirred at 5 - 10° C. Very soon crystals are separated out. The crystals were collected after an hour, washed with ice-water and with ethyl acetate and dried in vacuo. 226 mg of isoquinoline adduct of N-methylthioacetyl-cephalosporin C having 97% purity were obtained.
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Synthesis routes and methods II

Procedure details

To a suspension of 2-methyl-4,6-dimethoxy benzoic acid (2.8 g, 14.3 mmol) in CH2Cl2 (30 mL), oxalyl chloride (3.62 g, 28.5 mmol) was added and the mixture was stirred at room temperature for 16 h. The solvent and excess oxalyl chloride were removed at reduced pressure. The solid was dissolved in CH2Cl2 (10 mL) and methyl amine hydrochloride (1.33 g, 42.81 mmol) was added on cooling and the mixture was stirred at room temperature for 4 h. The solvent was removed and the crude product was purified by chromatography using 5% methanol in CH2Cl2, to give 1.3 g of the amide intermediate (43% yield). To a solution of the amide intermediate (1.29 g, 6.16 mmol) in THF (30 mL), n-butyl lithium (5.6 mL, 14.18 mmol, 2.5 M solution in hexane) was added slowly under nitrogen with cooling (ice-salt bath), maintaining the temperature below 20° C. The mixture was stirred for 1 h at 0° C., then cooled to −50° C. and a solution of 4-O-TBDMS-benzonitrile (1.58 g, 6.78 mmol) in THF (10 mL) was added quickly. The cooling bath was removed and the mixture was stirred at room temperature for 16 h. Saturated aqueous NH4Cl solution was added with cooling, and the layers were separated. The organic layer was washed with water, brine, dried over Na2SO4 and concentrated to give the crude intermediate, which was purified by chromatography using 5% methanol in CH2Cl2, to give two products (1) 678 mg of isoquinoline in 26% yield and (2) 780 mg of quinalone product in 27% yield. To a suspension of the above quinalone product (780 mg, 1.65 mmol) in ethanol (20 mL), conc. HCl (2 mL) was added and the mixture was heated at 70° C. for 2 h. The reaction mixture was cooled to room temperature and the solvent was removed and purified by chromatography to give 3-(4-hydroxyphenyl)-6,8-dimethoxyisoquinolin-1(2H)-one (215 mg, 44%). Selected data: MS (ES) m/z: 297.93; MP 245-247° C.
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amide
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1.29 g
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1.58 g
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10 mL
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Synthesis routes and methods III

Procedure details

To a stirred solution of benzaldehyde AB (2.0 g, 11.13 mmol) in EtOH (25 mL) were added 4-methoxybenzylamine (PMBNH2; 1.91 g, 13.92 mmol) and a catalytic amount of trifluoroacetic acid (TFA; 5 mol %) at RT, and the mixture was gradually heated to reflux temperature under inert atmosphere. After completion of reaction (8 h, monitored by TLC), the reaction mixture was cooled to RT and concentrated under reduced pressure. The obtained solid residue was subjected to crystallization (50% CH2Cl2/pentane) to afford colorless crystalline isoquinoline derivative AC (2.0 g, 6.69 mmol, 60%). 1H NMR (500 MHz, CDCl3): δ 8.75 (s, 1H), 7.72 (s, 1H), 7.45 (d, J=8.5 Hz, 1H), 7.38 (d, J=8.5 Hz, 1H), 7.32 (d, J=9.0 Hz, 2H), 6.89 (d, J=9.0 Hz, 2H), 6.46 (s, 1H), 5.02 (br s, 1H), 4.43 (s, 2H), 3.80 (s, 3H). MS (ESI): m/z 299 [M+H]+.
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Synthesis routes and methods IV

Procedure details

To a solution of 3-methoxy cinnamic acid (11.04 g, 62 mmol) and triethylamine (12.52 g, 124 mmol) in acetone (80 mL) was added ethyl chloroformate (approximately 1.5 equivalents) dropwise at 0° C. After stirring at this temperature for 1 h, aqueous NaN3 (6.40 g, 100 mmol in 35 mL H2O; appropriate precautions must be taken when using sodium azide) was added dropwise and the reaction mixture was stirred for 16 h at the ambient temperature. Water (100 mL) was added to the mixture and the volatile was removed in vacuo. The resulting slurry was extracted with toluene (3×50 mL) and the combined organic layers were dried over MgSO4. This dried solution was added dropwise to a heated solution of diphenylmethane (50 mL) and tributylamine (30 mL) at 190° C. The toluene was distilled off as added. After complete addition, the reaction temperature was raised to 210° C. for 2 h. After cooling, the precipitated product was collected by filtration, washed with hexane (2×50 mL), and dried to yield the desired product as a white solid (5.53 g, 51%) (Nicolas Briet et al, Tetrahedron, 2002, 5761–5766).
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35 mL
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100 mL
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Reaction Step Three
Yield
51%

Synthesis routes and methods V

Procedure details

To a solution of N-BOC-3-(R)-hydroxy-L-proline (892 mg, 3.89 mmol) in DMSO (40 mL) at the ambient temperature was added potassium tert-butoxide (1.34 g, 12.0 mmol) in one portion. The formed suspension was stirred at this temperature for 30 min before being cooled to 10° C. 1-chloro-6-methoxy-isoquinoline (example 11, Step 2) (785 mg, 4.05 mmol) was added as solid in one portion and the final mixture was stirred at the ambient temperature for 12 h. Quenched with iced 5% citric acid (aq), extracted with EtOAC (100 mL). The aqueous phase was extracted with EtOAC again. The combined organic layers were washed with 5% citric acid (aq) and brine respectively, dried over MgSO4, filtered. The filtrate was evaporated in vacuo to dryness to yield 1.49 g (99%) of the desired product as an off-white foam. This material was used in the next step reaction as crude without further purification.
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892 mg
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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